Methylthiochroman-8-carboxylate
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Overview
Description
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a heterocyclic organic compound with the molecular formula C11H12O2S and a molecular weight of 208.2768 . This compound is known for its versatility in organic synthesis, making it a valuable reagent in the production of various pharmaceuticals, fragrances, and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a sulfur-containing compound and a carboxylate ester, which undergo cyclization to form the benzothiopyran ring.
Industrial Production Methods
In industrial settings, the production of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: Involving the formation of a new bond between the reactant and a nucleophile.
Electrophilic Substitution Reactions: Involving the formation of a new bond between the reactant and an electrophile.
Nucleophilic Addition Reactions: Involving the formation of a new bond between the reactant and a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while electrophilic substitution with a halogen may result in a halogenated benzothiopyran.
Scientific Research Applications
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its ability to undergo various chemical reactions. It can participate in nucleophilic and electrophilic substitution reactions, as well as nucleophilic addition reactions. These reactions enable the compound to interact with molecular targets and pathways, potentially leading to its observed biochemical and physiological effects.
Comparison with Similar Compounds
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and anticancer properties.
6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-one:
Biological Activity
Methylthiochroman-8-carboxylate is a compound belonging to the thiochroman family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological applications of this compound, drawing from diverse research findings.
Chemical Structure
This compound is characterized by its thiochroman core with a carboxylate group at the 8-position. This structure is significant as it influences the compound's biological properties.
Anticancer Activity
Research has indicated that derivatives of thiochroman, including this compound, exhibit notable anticancer properties. For instance, studies on thiochroman-4-one derivatives revealed significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.76 to 7.52 µM .
Table 1: Anticancer Activity of Thiochroman Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.76 |
Thiochroman-4-one | HepG2 | 7.52 |
Thiochroman-4-one | CT26 | 5.00 |
Antileishmanial Activity
This compound has also been evaluated for its antileishmanial activity. In vitro studies demonstrated that certain thiochroman derivatives exhibited EC50 values lower than 10 µM against Leishmania panamensis, indicating strong potential as antileishmanial agents .
Table 2: Antileishmanial Activity of Thiochroman Derivatives
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
This compound | <10 | >100 |
Thiosemicarbazone derivative | 5.1 | 20 |
The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds containing a vinyl sulfone moiety have shown enhanced cytotoxic effects by inducing G2/M phase arrest in cancer cells .
Case Studies
- Anticancer Study : A recent study evaluated various thiochroman derivatives against a panel of human tumor cell lines, showing that modifications in the thiochroman structure could enhance anticancer activity significantly .
- Antileishmanial Study : Another study focused on the synthesis of acyl hydrazone derivatives of thiochromans, which were tested for their efficacy against Leishmania parasites. The results indicated that structural modifications led to improved selectivity and reduced cytotoxicity towards human cells .
Properties
Molecular Formula |
C11H12O2S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
methyl 3,4-dihydro-2H-thiochromene-8-carboxylate |
InChI |
InChI=1S/C11H12O2S/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
NZJXVVYFVFUDQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1SCCC2 |
Origin of Product |
United States |
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